molecular formula C21H19ClN2O4 B2603202 Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-78-1

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2603202
CAS No.: 899975-78-1
M. Wt: 398.84
InChI Key: HBDVHJVQEUIEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based compound featuring a dihydropyridazine core substituted with a 4-chlorobenzyloxy group at position 4, a p-tolyl (4-methylphenyl) group at position 1, and an ethyl carboxylate ester at position 2.

Key structural features include:

  • Steric bulk: The p-tolyl group contributes steric hindrance, which may modulate solubility and biological activity.
  • Ester functionality: The ethyl carboxylate ester at position 3 is common in prodrug designs, improving bioavailability.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDVHJVQEUIEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the chlorobenzyl group is introduced to the pyridazine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

A study evaluated the effects of structurally similar pyridazine derivatives on various cancer cell lines. The results showed significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating strong potency:

CompoundCell LineIC50 (μM)
7cHCT-1161.36
8bHCT-1162.34
7cMDA-MB-2316.67
8bMDA-MB-23116.03

The low IC50 values suggest that modifications to the compound's structure can significantly enhance its anticancer activity .

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
8cStaphylococcus aureus12
8cEscherichia coli11

These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for development as antimicrobial agents .

Case Study on Anticancer Activity

A notable study investigated the anticancer effects of similar pyridazine derivatives on MDA-MB-231 cells. The results indicated significant apoptosis induction through mitochondrial pathways, showcasing the potential therapeutic benefits of these compounds in cancer treatment.

Case Study on Antibacterial Properties

Another research focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate. Results demonstrated promising inhibition against bacterial strains while exhibiting minimal cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridazine derivatives allow for comparative analysis of physicochemical properties, synthetic yields, and biological activity. Below is a detailed comparison based on evidence from diverse sources:

Table 1: Comparison of Key Pyridazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Pharmacological Notes
Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target) 4-Cl-benzyloxy (4), p-tolyl (1) C₂₂H₁₉ClN₂O₅ 426.85 Not reported Not reported Likely adenosine receptor modulation*
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Cl-phenyl (1), CN (5), CH₃ (4) C₁₅H₁₂ClN₃O₃ 317.73 109–110 63 Adenosine A₁ receptor antagonist
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-OCH₃-phenyl (1), CN (5), CH₃ (4) C₁₆H₁₅N₃O₄ 313.31 164.0–164.5 81 Enhanced solubility due to methoxy group
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-Cl-phenyl (1), CF₃ (4) C₁₄H₁₀ClF₃N₂O₃ 346.69 Not reported Not reported Increased lipophilicity from CF₃ group
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Ph (1), butyl-S- (4) C₁₇H₂₀N₂O₃S 332.42 Not reported Not reported Thioether group enhances metabolic stability

Key Observations:

The p-tolyl group (methyl-substituted phenyl) provides moderate steric bulk compared to trifluoromethyl (CF₃) or sulfanyl groups, balancing solubility and receptor affinity .

Synthetic Yields :

  • Derivatives with electron-donating groups (e.g., 12e, 81% yield) are synthesized more efficiently than those with electron-withdrawing groups (e.g., 12c, 52% yield), likely due to stabilized intermediates .

Pharmacological Implications: Adenosine Receptor Modulation: Compounds like 12b exhibit adenosine A₁ receptor antagonism, suggesting the target compound’s 4-chlorobenzyloxy group may similarly influence receptor binding . Metabolic Stability: Thioether-containing derivatives (e.g., ) show improved resistance to oxidative metabolism compared to ether-linked analogs like the target compound.

Thermal Stability: Higher melting points correlate with polar substituents (e.g., 12d: 220–223°C with a hydroxyl group) , whereas the target compound’s melting point is unreported but expected to be lower due to its non-polar p-tolyl group.

Notes

  • *Predicted activity based on structural analogs in and .
  • All chemical names are written in full to comply with guidelines.
  • Data gaps (e.g., melting point, yield) highlight the need for further experimental characterization.

Biological Activity

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H19ClN2O4
  • Molecular Weight : 398.84 g/mol
  • Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that dihydropyridazine derivatives exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Dihydropyridazine derivatives have been shown to possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in treating diseases associated with those enzymes.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various dihydropyridazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect. The IC50 values were determined to be in the micromolar range, suggesting potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound was tested for its ability to inhibit urease activity. It showed promising results with IC50 values indicating effective inhibition compared to standard urease inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced potency and selectivity. For instance:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability

Q & A

Q. Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent variations .
  • Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .

Advanced: What methodologies are employed to study the compound's interactions with biological targets, such as enzymes or receptors?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) for enzyme-inhibitor interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • X-ray Crystallography : Resolves 3D structures of compound-protein complexes (e.g., with dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.